2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
CAS No.: 921493-14-3
Cat. No.: VC4225679
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921493-14-3 |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.49 |
| IUPAC Name | 2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H24N4O3S/c1-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
| Standard InChI Key | UEKYWBSEUYYYBP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Introduction
Overview of the Compound
IUPAC Name: 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
Molecular Formula: C19H21N3O2S
Molecular Weight: 357.45 g/mol
CAS Number: Not specified in the available data.
The compound's structure features a thiazole ring, a cyclohexylureido group, and a methoxyphenyl acetamide moiety, which contribute to its potential pharmacological properties.
Synthesis
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide typically involves several key steps:
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Formation of the Thiazole Ring: This is achieved through the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides under acidic conditions.
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Introduction of the Cyclohexylureido Group: Cyclohexyl isocyanate reacts with an amine on the thiazole ring, forming the cyclohexylureido moiety.
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Acetamide Formation: The final step involves acylation with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.
Table 1: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | α-haloketones, thioamides |
| 2 | Reaction | Cyclohexyl isocyanate, amine |
| 3 | Acylation | 4-methoxybenzoyl chloride |
Biological Activity
Research indicates that compounds with similar structures may exhibit various biological activities, including:
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Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.
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Anti-inflammatory Properties: May modulate inflammatory pathways due to structural similarities with known anti-inflammatory agents.
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Enzyme Inhibition: The thiazole ring may interact with specific enzymes, influencing their activity and offering therapeutic potential.
Mechanism of Action
The mechanism of action likely involves binding to specific molecular targets within biological systems. The thiazole ring and methoxyphenyl group are believed to play crucial roles in this interaction.
Applications
Due to its unique structure and potential biological activities, this compound has several applications:
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Medicinal Chemistry: As a candidate for drug development targeting various diseases.
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Material Science: Potential use in developing new materials with specific functionalities due to its unique chemical properties.
Table 3: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Drug development for antimicrobial or anti-inflammatory agents |
| Material Science | Development of new functional materials |
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